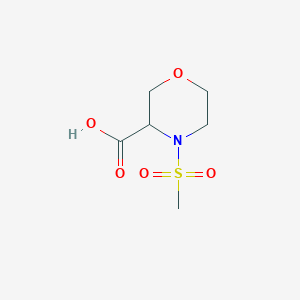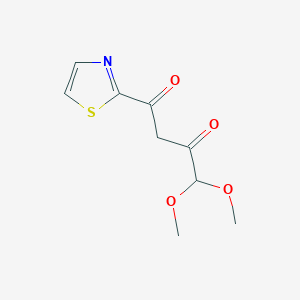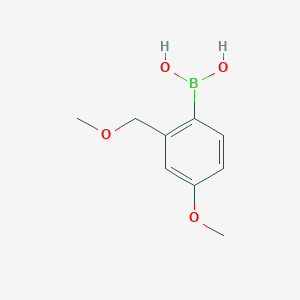
4-Methanesulfonyl-morpholine-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Methanesulfonyl-morpholine-3-carboxylic acid involves several approaches. Notably, it can be prepared from 1,2-amino alcohols , aziridines, epoxides, and related compounds. A common method utilizes a sequence of coupling, cyclization, and reduction reactions of readily available amino alcohols and α-haloacid chlorides. Additionally, solid-phase synthesis and intramolecular Mitsunobu reactions have been employed to access this compound .
Wissenschaftliche Forschungsanwendungen
Acceleration of Enzymatic Reactions
4-Methanesulfonyl-morpholine-3-carboxylic acid plays a role in the acceleration of enzymatic reactions. It is involved in the reaction with acetylcholinesterase, an enzyme crucial for neurotransmission, leading to the formation of a methanesulfonyl enzyme derivative. This interaction is significant for understanding basic enzymatic mechanisms and designing enzyme inhibitors (Kitz & Wilson, 1963).
Antibiotic Modulation
The compound has shown potential in modulating antibiotic activity against multi-drug resistant strains of bacteria and fungi. Studies have investigated its interaction with microorganisms like Staphylococcus aureus and Escherichia coli, highlighting its role in addressing antibiotic resistance (Oliveira et al., 2015).
Catalyst in Organic Synthesis
It is utilized as a catalyst in the Knoevenagel condensation of ketones with malononitrile. This reaction is pivotal in organic chemistry for the synthesis of various compounds. The use of this compound in such reactions demonstrates its importance in facilitating complex chemical transformations (Góra et al., 2009).
Interaction with Acetylcholinesterase
Further studies have explored the interaction of methanesulfonates, including this compound, with acetylcholinesterase. This interaction is vital for understanding the enzyme's inhibition mechanism and for the development of drugs targeting neurological disorders (Greenspan & Wilson, 1970).
Hydrolysis of Methanesulfonate Esters
The compound is involved in the selective hydrolysis of methanesulfonate esters, a process crucial in various chemical syntheses. This reaction is important for understanding the mechanisms of ester hydrolysis and for refining synthetic methods (Chan et al., 2008).
Peptidomimetic Chemistry
This compound has been synthesized for use in peptidomimetic chemistry, highlighting its role in the development of novel peptides and peptide-like molecules. Such applications are crucial in drug development and biochemical research (Sladojevich et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methylsulfonylmorpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5S/c1-13(10,11)7-2-3-12-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEKNNWGSVDNJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCOCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







amine](/img/structure/B1400101.png)

![4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B1400105.png)


![Benzenamine, 4-bromo-2-[(tetrahydro-3-furanyl)oxy]-](/img/structure/B1400112.png)



